Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further connected to a pyrimidine moiety via an ether linkage
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It can serve as a probe in biochemical assays to investigate cellular pathways.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its structural similarity to known pharmacophores. It may exhibit activity against various biological targets, including enzymes and receptors involved in disease processes.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its functional groups allow for incorporation into polymers and other materials with specific properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth signals in cells, and their inhibition can lead to the prevention of uncontrolled cell proliferation .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the kinase’s activity, thereby disrupting the signaling pathways that promote cell proliferation .
Biochemical Pathways
Compounds like imatinib that inhibit tyrosine kinases can affect several downstream pathways, including those involving gsk3β, fkhrl1, bad, and mtor . These pathways are involved in cell proliferation, protein translation, cell cycle progression, and anti-apoptotic survival .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the disruption of cell proliferation and survival pathways, potentially leading to the death of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound under acidic conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction. Pyrimidine-4-ol can react with the piperidine intermediate in the presence of a base like potassium carbonate.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.
Esterification: Finally, the benzoate ester is formed by reacting the sulfonylated intermediate with methyl 4-hydroxybenzoate in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The pyrimidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester groups.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the pyrimidine ring.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(piperidin-3-yl)benzoate: Lacks the pyrimidine moiety, making it less versatile in biological applications.
4-(Pyrimidin-4-yloxy)piperidine: Does not have the benzoate ester, limiting its chemical reactivity.
Benzenesulfonyl chloride derivatives: These compounds have similar sulfonyl groups but lack the complex structure of the target compound.
Uniqueness
Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate is unique due to its combination of a benzoate ester, piperidine ring, and pyrimidine moiety. This structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-(3-pyrimidin-4-yloxypiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-17(21)13-4-6-15(7-5-13)26(22,23)20-10-2-3-14(11-20)25-16-8-9-18-12-19-16/h4-9,12,14H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOILIXOUGSYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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